molecular formula C22H33BrO4 B14257393 (3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid CAS No. 216013-02-4

(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid

Katalognummer: B14257393
CAS-Nummer: 216013-02-4
Molekulargewicht: 441.4 g/mol
InChI-Schlüssel: GWBUPOUISMKBEZ-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid is a synthetic organic compound characterized by the presence of a bromophenyl group and a long aliphatic chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through electrophilic aromatic substitution.

    Esterification and Coupling: The bromophenyl intermediate is then coupled with a tetradecanoic acid derivative through esterification or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to phenyl or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.

Wirkmechanismus

The mechanism of action of (3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid is unique due to its combination of a bromophenyl group and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in diverse research and industrial applications.

Eigenschaften

CAS-Nummer

216013-02-4

Molekularformel

C22H33BrO4

Molekulargewicht

441.4 g/mol

IUPAC-Name

(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid

InChI

InChI=1S/C22H33BrO4/c1-2-3-4-5-6-7-8-9-10-11-20(16-22(25)26)27-17-21(24)18-12-14-19(23)15-13-18/h12-15,20H,2-11,16-17H2,1H3,(H,25,26)/t20-/m1/s1

InChI-Schlüssel

GWBUPOUISMKBEZ-HXUWFJFHSA-N

Isomerische SMILES

CCCCCCCCCCC[C@H](CC(=O)O)OCC(=O)C1=CC=C(C=C1)Br

Kanonische SMILES

CCCCCCCCCCCC(CC(=O)O)OCC(=O)C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.